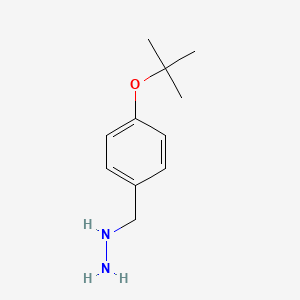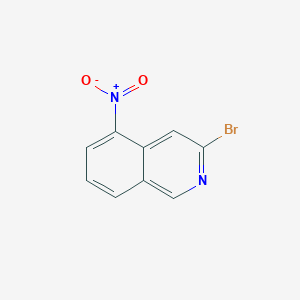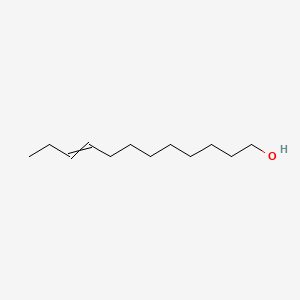
1-(4-Tert-butoxybenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butoxybenzyl)hydrazine is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of a hydrazine group attached to a benzyl group, which is further substituted with a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Tert-butoxybenzyl)hydrazine can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butoxybenzyl chloride with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows:
[ \text{4-tert-butoxybenzyl chloride} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Tert-butoxybenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(4-Tert-butoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-tert-butoxybenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazones: Compounds containing the hydrazone functional group.
Quinazolines: Nitrogen-containing heterocycles with similar biological activities.
Schiff Bases: Compounds formed by the condensation of primary amines with carbonyl compounds.
Uniqueness
1-(4-Tert-butoxybenzyl)hydrazine is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties. This substitution enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
Numéro CAS |
887594-84-5 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[4-[(2-methylpropan-2-yl)oxy]phenyl]methylhydrazine |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)14-10-6-4-9(5-7-10)8-13-12/h4-7,13H,8,12H2,1-3H3 |
Clé InChI |
WAUCUDKRPSBKFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12452720.png)
![11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)


![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)
![2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12452744.png)

![N-(3-Acetylphenyl)-2-{3-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12452766.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B12452778.png)
![[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone](/img/structure/B12452781.png)
![2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12452783.png)
![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B12452784.png)
![2-amino-4-(3-iodophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12452785.png)
